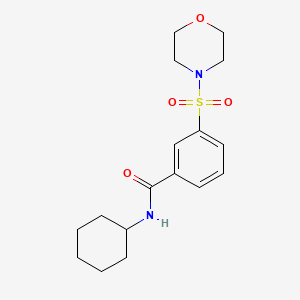N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide
CAS No.:
Cat. No.: VC14535600
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H24N2O4S |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20) |
| Standard InChI Key | CLBCXCHIXOWTGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Introduction
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure consists of a benzamide core with a cyclohexyl group attached to the nitrogen atom and a morpholin-4-ylsulfonyl moiety attached to the benzene ring.
Synthesis
The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. These reactions often start with simpler aromatic compounds and require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are crucial for monitoring the reaction progress.
Biological Activity
Sulfonamide derivatives, including N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, are known for their potential biological activities. These compounds can act as inhibitors of specific enzymes or pathways, which makes them valuable in pharmaceutical research. Preliminary studies suggest that structural modifications can significantly affect the potency and selectivity of these compounds towards specific biological targets.
Biological Activity Table
| Compound | Biological Activity | Target |
|---|---|---|
| N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide | Potential enzyme inhibitor | Microbial enzymes or cancer pathways |
| Related Sulfonamides | Antimicrobial, anticancer | Various enzymes and receptors |
Applications
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide and related compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Their ability to inhibit specific biological pathways makes them candidates for treating diseases such as infections and cancer.
Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of therapeutic agents |
| Antimicrobial Therapy | Potential treatment for bacterial infections |
| Anticancer Therapy | Potential treatment for cancer by inhibiting cell cycle regulators |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume